Crystallographic Binding Mode: Distinct Kinase Domain Interactions of PLX647(OMe) vs. PLX3397
PLX647(OMe) binds the inactive ('DFG-out') conformation of CSF1R (FMS) kinase without recruiting the juxtamembrane domain, unlike its analog PLX3397 which requires this domain to stabilize its binding [1]. The crystal structure of PLX647(OMe) in complex with FMS kinase domain (PDB ID: 4HW7) was solved at 2.90 Å resolution, providing direct atomic-level evidence of this distinct binding mechanism [2].
| Evidence Dimension | Binding Mode & Structural Engagement |
|---|---|
| Target Compound Data | Binds CSF1R (FMS) inactive conformation; does not engage juxtamembrane domain. |
| Comparator Or Baseline | PLX3397: Binds CSF1R inactive conformation and recruits the juxtamembrane domain for stabilization. |
| Quantified Difference | Binding mode is distinct; PLX3397 has an additional interaction with the juxtamembrane domain not observed for PLX647(OMe). |
| Conditions | X-ray crystallography (PDB: 4HW7 for PLX647(OMe); binding comparison from review of Plexxikon compounds). |
Why This Matters
This difference defines the kinase selectivity profile and is critical for researchers studying the role of the juxtamembrane domain in kinase autoinhibition or designing analogs with altered residence times.
- [1] Practical Fragments. Fragments in the clinic: PLX3397. Published October 26, 2015. View Source
- [2] RCSB Protein Data Bank. 4HW7: Crystal structure of FMS kinase domain with a small molecular inhibitor, PLX647-OME. Deposited: 2012-11-07. Released: 2013-03-27. View Source
